molecular formula C30H41N3O10S2 B151622 Thiethylperazine malate CAS No. 52239-63-1

Thiethylperazine malate

Cat. No. B151622
CAS RN: 52239-63-1
M. Wt: 667.8 g/mol
InChI Key: GTHHLZDYRHLACN-UHFFFAOYSA-N
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Description

Thiethylperazine malate, also known as Torecan, is a dopamine antagonist . It is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins . This piperazine phenothiazine does not prevent vertigo or motion sickness .


Synthesis Analysis

The synthesis of Thiethylperazine malate involves biological routes which are considered cost-effective ways to produce L-malate from low-priced raw materials . The process includes the enzymatic transformation of fumarate to L-malate .


Molecular Structure Analysis

The molecular formula of Thiethylperazine malate is C30H37N3O8S2 . It has an average mass of 631.760 Da and a monoisotopic mass of 631.202209 Da .


Chemical Reactions Analysis

A new voltammetric method has been proposed for high sensitive Thiethylperazine (THP) determination, using a glassy carbon electrode modified with semi-graphitized carbon nanofibers/MnO nanocomposite . This is the first electrochemical assay of THP determination .


Physical And Chemical Properties Analysis

Thiethylperazine malate has a water solubility of 0.00487 mg/mL . It has a logP of 5.12 according to ALOGPS and 4.66 according to Chemaxon . The compound has a polar surface area of 9.72 Å^2 and a molar refractivity of 122.56 m3·mol-1 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Thiethylperazine malate:

Antipsychotic Efficacy

Thiethylperazine maleate displays dopaminergic antagonism in behavioral, neurochemical, and neuroendocrine systems. It is traditionally used as an antiemetic phenothiazine but is also thought to have clinical neuroleptic activity .

PET Imaging and MRP1 Activity

A study assessed the effect of thiethylperazine on MRP1 transport activity using positron emission tomography (PET) imaging with the MRP1 tracer 6-bromo-7-[11C]methylpurine. This highlights its potential application in monitoring drug efficacy .

Alzheimer’s Disease Treatment

Thiethylperazine is being investigated in a Phase 2 proof-of-concept clinical trial to determine if it can help people with Alzheimer’s disease by slowing or stopping the early events that underlie disease progression .

Mechanism of Action

Target of Action

Thiethylperazine malate, also known as Thiethylperazine dimalate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (mAChRs 1-5), alpha-1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including mood regulation, nausea, and vomiting control.

Mode of Action

Thiethylperazine malate exerts its therapeutic effects by blocking its target receptors. It has a greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors . This antagonism at dopamine and serotonin type 2 receptors is responsible for its antipsychotic effect .

Biochemical Pathways

The biochemical pathways affected by Thiethylperazine malate are primarily those involving dopamine and serotonin. By blocking dopamine and serotonin receptors, Thiethylperazine malate can alter the signaling pathways of these neurotransmitters, leading to changes in physiological responses . .

Pharmacokinetics

Thiethylperazine malate is highly lipophilic, allowing it to bind with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and can penetrate the placenta . The compound is mainly metabolized in the liver, with only 3% being eliminated unchanged . The half-life of Thiethylperazine malate is approximately 12 hours .

Result of Action

The molecular and cellular effects of Thiethylperazine malate’s action are primarily related to its antagonism of dopamine and serotonin receptors. This can lead to a reduction in nausea and vomiting, which is why Thiethylperazine malate is often used as an antiemetic . Additionally, Thiethylperazine malate can activate the transport protein ABCC1, which clears beta-amyloid from the brains of mice .

Safety and Hazards

Thiethylperazine malate can cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately flush open eyes with running water for at least 15 minutes .

properties

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHLZDYRHLACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-55-9 (Parent)
Record name Thiethylperazine malate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045586
Record name Thiethylperazine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiethylperazine malate

CAS RN

52239-63-1
Record name Thiethylperazine malate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiethylperazine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIETHYLPERAZINE MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper "Thiethylperazine: a clinical investigation of a new anti-emetic drug"?

A1: The research paper focuses on investigating the clinical efficacy and safety of thiethylperazine as a new anti-emetic drug []. This likely involves evaluating its effectiveness in preventing or reducing nausea and vomiting in a clinical setting.

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